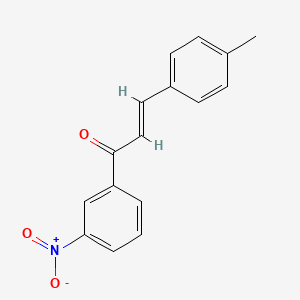

3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as 3-MNP, is a compound of interest to the scientific community due to its potential applications in various areas. This compound is a nitroalkene that belongs to the family of phenylalkenes, which are compounds containing a phenyl ring and an alkene group. 3-MNP has been studied for its potential use in organic synthesis, as a building block for the synthesis of other compounds, and for its potential applications in biomedical research.

Scientific Research Applications

Solvatochromism and Solvatochromic Switches

3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one and its related compounds demonstrate solvatochromic properties, making them useful in studying the interactions between dyes and their solvent environments. These compounds show a reversal in solvatochromism and unusual UV-vis spectroscopic behaviors, which can be instrumental in investigating binary solvent mixtures and understanding solvent-solvent and solute-solvent interactions (Nandi et al., 2012).

Biodegradation Studies

Studies on related nitrophenol compounds have implications for environmental bioremediation. Research on the biodegradation of these compounds by microorganisms like Ralstonia sp. SJ98 can inform efforts to degrade toxic compounds in contaminated environments, contributing to environmental cleanup and pollution reduction (Bhushan et al., 2000).

Synthesis of Tryptophan Precursor

Compounds similar to this compound have been used in the synthesis of tryptophan precursors. These studies are significant for understanding biochemical pathways and potentially synthesizing essential amino acids (Tanaka et al., 1989).

Optical Storage and Birefringence Studies

These compounds play a role in optical storage technologies. They have been used in studying the cooperative motion of polar side groups in amorphous polymers, contributing to the development of materials with high photoinduced birefringence, relevant for optical data storage and photonic applications (Meng et al., 1996).

Photophysical Properties

The study of chalcone derivatives, which are structurally similar to this compound, in various solvents contributes to understanding their photophysical properties. This research is important for designing molecules with specific optical characteristics, beneficial in fields like photonics and molecular electronics (Kumari et al., 2017).

Structural Characterization and Nonlinear Optical Studies

These compounds have been studied for their structural characteristics and nonlinear optical properties. Understanding their molecular structure and behavior under different conditions is crucial for applications in nonlinear optics and photonic devices (Prabhu et al., 2017).

DNA-binding Studies and Biological Activities

Nitrosubstituted acyl thioureas, closely related to this compound, have been studied for their DNA-binding properties. This research is significant in understanding the potential anticancer properties and biological activities of these compounds (Tahir et al., 2015).

properties

IUPAC Name |

(E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(11-14)17(19)20/h2-11H,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRXRUCMKRIPTF-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2914065.png)

![N-(3,4-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2914066.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)

![methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2914071.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)

![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)

![Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2914083.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2914084.png)